molecular formula C6H5ClFNO B15046520 2-Chloro-3-fluoro-6-methoxypyridine

2-Chloro-3-fluoro-6-methoxypyridine

Cat. No.: B15046520
M. Wt: 161.56 g/mol
InChI Key: OAAQSUPBBDJRLQ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of chlorine, fluorine, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-6-methoxypyridine typically involves the introduction of chlorine, fluorine, and methoxy groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with appropriate reagents to introduce the desired substituents. For example, starting from 2,6-dichloropyridine, selective fluorination and methoxylation can be achieved using reagents such as potassium fluoride and sodium methoxide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, dihydropyridines, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-fluoro-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-methoxypyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. For example, the electron-withdrawing nature of fluorine can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-6-methoxypyridine is unique due to the specific combination of chlorine, fluorine, and methoxy substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active compounds and materials. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups allows for fine-tuning of the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

2-chloro-3-fluoro-6-methoxypyridine

InChI

InChI=1S/C6H5ClFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3

InChI Key

OAAQSUPBBDJRLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)F)Cl

Origin of Product

United States

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